7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . It has been studied for its potential use in the treatment of tuberculosis and rheumatoid arthritis . The compound is part of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a sulfonyl group attached to the 7-position and an amine group at the 4-position . The sulfonyl group is further substituted with a 4-methylbenzene .Scientific Research Applications
Antitumor Evaluation
7-Deazapurine derivatives, related to pyrrolo[2,3-d]pyrimidines, have been synthesized and evaluated for their antileukemic activity. Although not all compounds showed significant activity, some structural modifications in the base and carbohydrate moieties influenced antileukemic activity, highlighting the potential of these compounds in cancer research (Ramasamy et al., 1990).
Crystal Structure Synthesis
The synthesis and crystal structure of pyrimidinyl compounds have been explored, which is crucial for understanding their interaction and stability in different chemical environments. These insights are valuable for pharmaceutical development and material science (Ming & South, 2004).
Antimicrobial Activity
Compounds structurally related to pyrrolo[2,3-d]pyrimidines, like the title compound, have demonstrated significant antimicrobial activities. This opens avenues for developing new antimicrobial agents, particularly in addressing antibiotic resistance issues (Mittal, Sarode & Vidyasagar, 2011).
Synthesis for Advanced Materials
The synthesis of poly(imide amide benzimidazole) copolymers incorporating pyrimidinyl structures illustrates the application of these compounds in creating thermally stable materials for industrial applications (Wang & Wu, 2003).
Solid-phase Synthesis
The development of a novel solid-phase method for synthesizing pyrrolo[2,3-d]pyrimidin-7-one compounds, which have potential applications in pharmaceutical research and chemistry, demonstrates the versatility of these compounds in synthetic methodologies (Angiolini et al., 2005).
Mechanism of Action
While the exact mechanism of action for this specific compound is not detailed in the search results, it’s known that pyrrolo[2,3-d]pyrimidine derivatives can have biological activity. For example, some derivatives have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Future Directions
The future directions for this compound could involve further exploration of its potential as a therapeutic agent. The study of its derivatives has highlighted the importance of different substitutions at the C-4 position of the 7-deazapurine ring in influencing activity . This could guide future research and lead optimization efforts.
properties
IUPAC Name |
7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQONGZISGHCTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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